1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde
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Overview
Description
1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at position 1, a nitro group at position 4, and an aldehyde group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with nitric acid to introduce the nitro group at the 4-position . Another method includes the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by nitration .
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Reduction: 1-Methyl-4-amino-1H-pyrazole-3-carbaldehyde.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-1H-pyrazole-3-carbaldehyde largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites in proteins or other biomolecules, potentially altering their function .
Comparison with Similar Compounds
1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
3-Methyl-4-nitro-1H-pyrazole: Lacks the aldehyde group, affecting its reactivity and applications.
4-Nitro-1H-pyrazole-3-carbaldehyde: Similar but without the methyl group, influencing its chemical properties.
Properties
IUPAC Name |
1-methyl-4-nitropyrazole-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O3/c1-7-2-5(8(10)11)4(3-9)6-7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTDRJEUPCWOBPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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